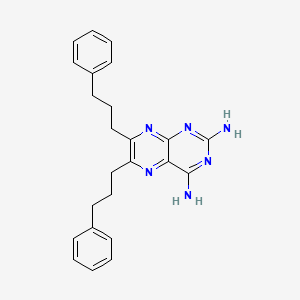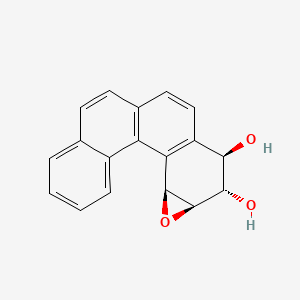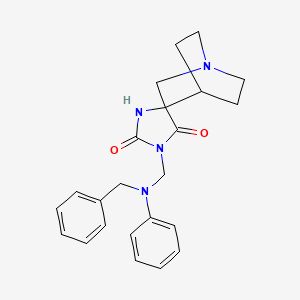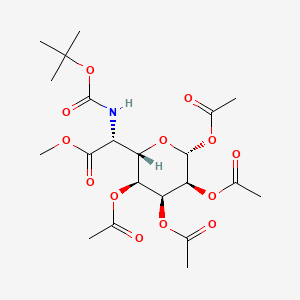
5'-Thymidylic acid, diethyl ester, 3'-methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-Thymidylic acid, diethyl ester, 3’-methanesulfonate is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is a derivative of thymidylic acid, modified to include diethyl ester and methanesulfonate groups, which can influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Thymidylic acid, diethyl ester, 3’-methanesulfonate typically involves multiple steps:
Starting Material: The synthesis begins with thymidine, a nucleoside component of DNA.
Esterification: Thymidine is reacted with ethanol in the presence of an acid catalyst to form the diethyl ester derivative.
Sulfonation: The diethyl ester is then treated with methanesulfonyl chloride in the presence of a base, such as pyridine, to introduce the methanesulfonate group at the 3’ position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the esterification and sulfonation reactions.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions
5’-Thymidylic acid, diethyl ester, 3’-methanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be replaced by other nucleophiles, such as amines or thiols.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or primary amines in polar aprotic solvents.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Substitution: Products depend on the nucleophile used, such as azido or amino derivatives.
Hydrolysis: Thymidylic acid and ethanol.
Oxidation/Reduction: Various oxidized or reduced forms of the compound.
科学研究应用
5’-Thymidylic acid, diethyl ester, 3’-methanesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in studies involving DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential in drug development, particularly in antiviral and anticancer therapies.
Industry: Utilized in the production of nucleoside analogs and other biochemical reagents.
作用机制
The mechanism of action of 5’-Thymidylic acid, diethyl ester, 3’-methanesulfonate involves its interaction with biological molecules:
Molecular Targets: It can target enzymes involved in DNA synthesis, such as DNA polymerases.
Pathways: The compound can be incorporated into DNA, leading to chain termination or mutations, which can be exploited in antiviral or anticancer strategies.
相似化合物的比较
Similar Compounds
5’-Thymidylic acid: The parent compound without ester or sulfonate modifications.
Thymidine: The nucleoside form without phosphate groups.
5’-Thymidylic acid, diethyl ester: Lacks the methanesulfonate group.
Uniqueness
5’-Thymidylic acid, diethyl ester, 3’-methanesulfonate is unique due to its combined ester and sulfonate modifications, which enhance its reactivity and potential applications in various fields. These modifications can alter its solubility, stability, and interaction with biological targets, making it a valuable compound for research and industrial purposes.
This detailed overview provides a comprehensive understanding of 5’-Thymidylic acid, diethyl ester, 3’-methanesulfonate, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
CAS 编号 |
130752-97-5 |
|---|---|
分子式 |
C15H25N2O10PS |
分子量 |
456.4 g/mol |
IUPAC 名称 |
[(2R,3S,5R)-2-(diethoxyphosphoryloxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] methanesulfonate |
InChI |
InChI=1S/C15H25N2O10PS/c1-5-23-28(20,24-6-2)25-9-12-11(27-29(4,21)22)7-13(26-12)17-8-10(3)14(18)16-15(17)19/h8,11-13H,5-7,9H2,1-4H3,(H,16,18,19)/t11-,12+,13+/m0/s1 |
InChI 键 |
NBLLNPLGNMZXEP-YNEHKIRRSA-N |
手性 SMILES |
CCOP(=O)(OCC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)OS(=O)(=O)C |
规范 SMILES |
CCOP(=O)(OCC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)OS(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(5-ethoxycarbonyl-6-oxo-1H-pyrimidin-2-yl)-methylamino]acetic acid](/img/structure/B12793791.png)

![N-tert-butyl-1-[2-(1H-indol-3-yl)-2,3-dihydroindol-1-yl]methanimine](/img/structure/B12793804.png)



![Tris{2-[2-(2-hydroxyethoxy)ethoxy]ethyl} phosphate](/img/structure/B12793820.png)




![pentacyclo[10.2.1.15,8.02,11.04,9]hexadecane-3,10-dione](/img/structure/B12793860.png)


